Cas no 1174305-95-3 (4-amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide)

4-Amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide is a pyrazole-based organic compound with potential applications in pharmaceutical and agrochemical research. Its structure features a carboxamide group and multiple methyl substitutions, enhancing stability and reactivity. The compound’s pyrazole core is known for its versatility in medicinal chemistry, often serving as a scaffold for bioactive molecules. Its amino and carboxamide functional groups offer sites for further derivatization, making it valuable for synthesizing novel analogs. The tetramethyl substitution pattern may contribute to improved metabolic stability and lipophilicity, which are advantageous in drug discovery. This compound is suitable for use in intermediate synthesis and as a building block for heterocyclic chemistry applications.
4-amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide structure
1174305-95-3 structure
Product Name:4-amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide
CAS No:1174305-95-3
MF:C8H14N4O
MW:182.222960948944
CID:5186676
Update Time:2025-10-28

4-amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 4-amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide
    • 1H-Pyrazole-3-carboxamide, 4-amino-N,N,1,5-tetramethyl-
    • Inchi: 1S/C8H14N4O/c1-5-6(9)7(10-12(5)4)8(13)11(2)3/h9H2,1-4H3
    • InChI Key: JQUPMKNENFZUPT-UHFFFAOYSA-N
    • SMILES: N1(C)C(C)=C(N)C(C(N(C)C)=O)=N1

4-amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide Pricemore >>

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Additional information on 4-amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide

4-Amino-N,N,1,5-Tetramethyl-1H-Pyrazole-3-Carboxamide (CAS No. 1174305-95-3): A Comprehensive Overview

4-Amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide (CAS No. 1174305-95-3) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The unique structure of 4-amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide makes it a promising candidate for various therapeutic applications.

The chemical structure of 4-amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide consists of a pyrazole ring substituted with an amino group and several methyl groups. The presence of these functional groups imparts specific chemical and biological properties to the molecule. The amino group can participate in hydrogen bonding and other interactions with biological targets, while the methyl groups contribute to the overall hydrophobicity and stability of the compound.

Recent studies have highlighted the potential of 4-amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

In addition to its anti-inflammatory properties, 4-amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide has shown promise in antiviral research. A recent study in Antiviral Research reported that this compound effectively inhibits the replication of several viruses, including influenza and herpes simplex virus (HSV). The mechanism of action involves interfering with viral protein synthesis and assembly processes, thereby reducing viral load and preventing further infection.

The anticancer potential of 4-amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide has also been explored in several preclinical studies. Research published in Cancer Letters indicated that this compound induces apoptosis in cancer cells by targeting key signaling pathways involved in cell survival and proliferation. Specifically, it has been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various types of cancer.

Beyond its therapeutic applications, 4-amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide has also been investigated for its use as a chemical probe in biological research. Its ability to selectively bind to specific protein targets makes it a valuable tool for studying protein function and interactions. For example, a study in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound can be used to identify novel protein targets involved in cellular processes such as signal transduction and gene regulation.

The synthesis of 4-amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide involves several well-established chemical reactions. One common synthetic route involves the condensation of 3-methylpyrazole with an appropriate amine and carboxylic acid derivative under suitable conditions. This process can be optimized to achieve high yields and purity levels, making it suitable for large-scale production.

In conclusion, 4-amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide (CAS No. 1174305-95-3) is a versatile compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological properties make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses in various disease states.

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